molecular formula C7H13ClN4 B2379203 2-(1H-pyrazol-4-yl)piperazine hydrochloride CAS No. 2126178-38-7

2-(1H-pyrazol-4-yl)piperazine hydrochloride

Cat. No.: B2379203
CAS No.: 2126178-38-7
M. Wt: 188.66
InChI Key: KTLYBXJVAJQKNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-pyrazol-4-yl)piperazine hydrochloride is a chemical compound with the molecular formula C7H13ClN4. It is a derivative of pyrazole and piperazine, both of which are significant in medicinal chemistry due to their diverse biological activities. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-4-yl)piperazine hydrochloride typically involves the reaction of pyrazole derivatives with piperazine under controlled conditions. One common method includes the cyclization of appropriate hydrazones with piperazine in the presence of a suitable catalyst . The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-4-yl)piperazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole and piperazine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2-(1H-pyrazol-4-yl)piperazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of heterocyclic compounds.

    Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.

    Medicine: This compound is a precursor in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-pyrazol-4-yl)piperazine hydrochloride is unique due to its combination of pyrazole and piperazine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

2-(1H-pyrazol-4-yl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.ClH/c1-2-9-7(5-8-1)6-3-10-11-4-6;/h3-4,7-9H,1-2,5H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLYBXJVAJQKNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CNN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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